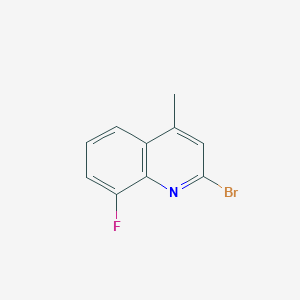

2-Bromo-8-fluoro-4-methylquinoline

Overview

Description

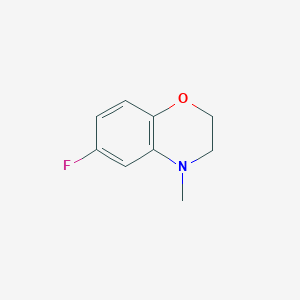

2-Bromo-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN . It is a derivative of quinoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Bromo-8-fluoro-4-methylquinoline, has been a subject of numerous studies. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been specified . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis

The molecular structure of 2-Bromo-8-fluoro-4-methylquinoline consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 2nd, 8th, and 4th positions respectively . The molecular weight of this compound is 240.07 .Scientific Research Applications

Medicinal Chemistry: Antimalarial and Antineoplastic Agents

2-Bromo-8-fluoro-4-methylquinoline has been explored for its potential in medicinal chemistry, particularly as a scaffold for antimalarial and antineoplastic drugs . The quinoline core structure is a common feature in several FDA-approved drugs and natural products, with modifications like bromination and fluorination often enhancing biological activity. This compound could serve as a precursor in synthesizing novel drug candidates with improved efficacy against resistant strains of malaria or cancer cells.

Agriculture: Pesticide Development

In agriculture, 2-Bromo-8-fluoro-4-methylquinoline may be utilized in developing pesticides . The presence of halogen atoms in the quinoline ring can lead to compounds with insecticidal properties. Research into the synthesis and functionalization of such halogenated quinolines could yield new, more effective pesticides that are less harmful to the environment.

Industrial Chemistry: Synthesis of Liquid Crystals

The structural properties of 2-Bromo-8-fluoro-4-methylquinoline make it suitable for the synthesis of liquid crystals . These materials are crucial in the manufacturing of displays and other electronic devices. The compound’s ability to form stable and well-defined liquid crystalline phases can be leveraged to create advanced materials with specific optical properties.

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

This compound is a valuable building block in synthetic organic chemistry, aiding in the construction of complex molecules . Its reactivity allows for various functionalizations, enabling chemists to synthesize a wide range of derivatives with diverse biological activities. This versatility makes it an important tool in the discovery of new therapeutic agents.

Drug Discovery: Enzyme Inhibition

2-Bromo-8-fluoro-4-methylquinoline has applications in drug discovery, particularly in the design of enzyme inhibitors . By interacting with specific enzymes, derivatives of this compound could inhibit the biological pathways essential for the survival of pathogens, leading to the development of new drugs with unique mechanisms of action.

Antibacterial Activity: Development of New Antibiotics

The antibacterial properties of brominated quinolines suggest that 2-Bromo-8-fluoro-4-methylquinoline could be used to develop new antibiotics . With antibiotic resistance on the rise, there is a pressing need for novel compounds that can combat bacterial infections effectively. This compound’s structure provides a promising foundation for such developments.

Mechanism of Action

In terms of mode of action, quinolines often act through interactions with various enzymes and receptors in the body. For example, some quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

The biochemical pathways affected by quinolines can vary widely depending on the specific compound and its targets. For instance, quinoline-based antimalarial drugs like chloroquine and mefloquine are thought to act by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin degradation .

The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Many quinolines are well absorbed orally and widely distributed in the body. They are typically metabolized in the liver, often through processes like hydroxylation and conjugation, and excreted in the urine .

The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline, which can in turn influence its absorption and distribution in the body .

properties

IUPAC Name |

2-bromo-8-fluoro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLKXSOCVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-8-fluoro-4-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1447542.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)

![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)

![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)

![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)